Carbobenzyloxy-L-methionyl-L-phenylalaninamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-L-methionyl-L-phenylalaninamide typically involves the protection of amino groups using the carbobenzyloxy (Cbz) group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-methionine is protected using the carbobenzyloxy group.
Coupling Reaction: The protected L-methionine is then coupled with L-phenylalaninamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis are applied. This includes solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, both of which are scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-L-methionyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residue can yield methionine sulfoxide or methionine sulfone .
Scientific Research Applications
Carbobenzyloxy-L-methionyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is used in studies related to protein structure and function.
Mechanism of Action
The mechanism of action of Carbobenzyloxy-L-methionyl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Carbobenzyloxy-L-methionyl-L-phenylalaninamide can be compared with other similar compounds such as:
Carbobenzyloxy-L-methionyl-L-leucine: Similar in structure but with leucine instead of phenylalanine.
Carbobenzyloxy-L-methionyl-L-isoleucinamide: Contains isoleucine instead of phenylalanine.
Carbobenzyloxy-L-methionyl-L-tryptophanamide: Contains tryptophan instead of phenylalanine.
These compounds share similar synthetic routes and chemical properties but differ in their specific amino acid residues, which can affect their biological activity and applications.
Properties
CAS No. |
114702-61-3 |
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Molecular Formula |
C22H27N3O4S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C22H27N3O4S/c1-30-13-12-18(25-22(28)29-15-17-10-6-3-7-11-17)21(27)24-19(20(23)26)14-16-8-4-2-5-9-16/h2-11,18-19H,12-15H2,1H3,(H2,23,26)(H,24,27)(H,25,28)/t18-,19-/m0/s1 |
InChI Key |
IHIPHJZMMKKLPF-OALUTQOASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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